molecular formula C24H24ClNO5 B12219251 (2Z)-7-(azepan-1-ylmethyl)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one

(2Z)-7-(azepan-1-ylmethyl)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one

Cat. No.: B12219251
M. Wt: 441.9 g/mol
InChI Key: HZWXXPCRXKXTSW-NHDPSOOVSA-N
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Description

(2Z)-7-(azepan-1-ylmethyl)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one is a complex organic compound characterized by its unique structure, which includes a benzofuran core, a benzodioxin moiety, and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-7-(azepan-1-ylmethyl)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one typically involves multi-step organic reactions. The initial step often includes the formation of the benzofuran core through cyclization reactions. Subsequent steps involve the introduction of the benzodioxin moiety and the azepane ring through various substitution and addition reactions. The reaction conditions usually require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The industrial methods aim to produce the compound in large quantities while maintaining the desired chemical properties.

Chemical Reactions Analysis

Types of Reactions

(2Z)-7-(azepan-1-ylmethyl)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl group to a carbonyl group.

    Reduction: The compound can be reduced to alter the double bonds or the benzodioxin moiety.

    Substitution: Halogenation or alkylation reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The reactions typically require controlled conditions, including specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction could produce a fully saturated compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound’s potential bioactivity is explored. It may serve as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Medicine

In medicine, the compound’s therapeutic potential is investigated. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.

Industry

In the industrial sector, the compound is used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of (2Z)-7-(azepan-1-ylmethyl)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives, benzodioxin analogs, and azepane-containing molecules. Examples include:

  • 7-(azepan-1-ylmethyl)-2-benzofuranone
  • 6-chloro-4H-1,3-benzodioxin-8-yl derivatives
  • Hydroxybenzofuran analogs

Uniqueness

What sets (2Z)-7-(azepan-1-ylmethyl)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one apart is its combination of functional groups and structural features. This unique arrangement allows for specific interactions with biological targets and chemical reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C24H24ClNO5

Molecular Weight

441.9 g/mol

IUPAC Name

(2Z)-7-(azepan-1-ylmethyl)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3-one

InChI

InChI=1S/C24H24ClNO5/c25-17-9-15(23-16(10-17)13-29-14-30-23)11-21-22(28)18-5-6-20(27)19(24(18)31-21)12-26-7-3-1-2-4-8-26/h5-6,9-11,27H,1-4,7-8,12-14H2/b21-11-

InChI Key

HZWXXPCRXKXTSW-NHDPSOOVSA-N

Isomeric SMILES

C1CCCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=CC5=C4OCOC5)Cl)/C3=O)O

Canonical SMILES

C1CCCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC(=CC5=C4OCOC5)Cl)C3=O)O

Origin of Product

United States

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